molecular formula C11H10N2S B2588009 1-(2-isothiocyanatoethyl)-1H-indole CAS No. 887202-51-9

1-(2-isothiocyanatoethyl)-1H-indole

Cat. No.: B2588009
CAS No.: 887202-51-9
M. Wt: 202.28
InChI Key: FVRZLHSGVJXLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isothiocyanatoethyl)-1H-indole is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of an indole ring attached to an ethyl chain, which is further connected to an isothiocyanate group.

Mechanism of Action

    Target of Action

    Isothiocyanates are known to interact with a variety of biological targets, including proteins and enzymes involved in cancer development and progression . .

    Mode of Action

    Isothiocyanates generally work by forming covalent bonds with their targets, which can lead to changes in the function of these targets

    Biochemical Pathways

    Isothiocyanates can affect multiple biochemical pathways, including those involved in cell cycle regulation and apoptosis

    Result of Action

    The molecular and cellular effects of isothiocyanates can include induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of the immune response

    Action Environment

    The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds

Preparation Methods

The synthesis of 1-(2-isothiocyanatoethyl)-1H-indole typically involves the reaction of primary amines with carbon disulfide and a suitable electrophile. One common method is the reaction of 1H-indole-2-ethylamine with thiophosgene under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .

Properties

IUPAC Name

1-(2-isothiocyanatoethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c14-9-12-6-8-13-7-5-10-3-1-2-4-11(10)13/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRZLHSGVJXLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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